molecular formula C20H19NO2 B14626421 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate CAS No. 56131-57-8

4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate

Katalognummer: B14626421
CAS-Nummer: 56131-57-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: PNQZRPBXFSVPRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H17NO2 It is characterized by the presence of a cyanophenyl group and a butylphenyl group connected through a prop-2-enoate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate typically involves the reaction of 4-cyanobenzaldehyde with 4-butylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyanophenyl 3-(4-methoxyphenyl)prop-2-enoate
  • 4-Cyanophenyl 3-(4-ethylphenyl)prop-2-enoate
  • 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate

Uniqueness

4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Eigenschaften

CAS-Nummer

56131-57-8

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

(4-cyanophenyl) 3-(4-butylphenyl)prop-2-enoate

InChI

InChI=1S/C20H19NO2/c1-2-3-4-16-5-7-17(8-6-16)11-14-20(22)23-19-12-9-18(15-21)10-13-19/h5-14H,2-4H2,1H3

InChI-Schlüssel

PNQZRPBXFSVPRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.